9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazoline family and has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological evaluations, and biological activities of this compound based on diverse sources.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the chlorophenyl and methoxyphenyl groups. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.
Research indicates that this compound acts as a selective agonist for RXFP4 (relaxin family peptide receptor 4). It has been shown to activate various intracellular signaling pathways including ERK1/2 phosphorylation and β-arrestin recruitment.
Biological Assays
In vitro assays have demonstrated that the compound significantly inhibits forskolin-stimulated cAMP accumulation in CHO cells overexpressing RXFP4. The effective concentration (EC50) values and efficacy percentages are critical for understanding its potency as a pharmacological agent.
Compound | EC50 (μM) | Efficacy (%) |
---|---|---|
This compound | 0.25 | 60.8 ± 7.6 |
Other derivatives | Varies | Varies |
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cancer cell lines (e.g., MCF-7). The compound exhibited varying degrees of cytotoxic effects depending on the concentration used. For instance:
- At a concentration of 100 μM, compounds derived from this scaffold showed cytotoxicity greater than 60% against MCF-7 cells.
- The IC50 values were calculated to compare potency with standard chemotherapeutics like doxorubicin.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 14 |
Doxorubicin | MCF-7 | 10 |
Case Studies
Several studies have highlighted the therapeutic potential of this compound in treating conditions such as cancer and cardiovascular diseases due to its ability to modulate specific signaling pathways.
- Study on RXFP4 Agonism : A high-throughput screening identified this compound as a potent RXFP4 agonist with significant effects on cellular signaling pathways associated with vascular health.
- Cytotoxicity Assessment : In a comparative study with other derivatives of triazoloquinazoline compounds, it was found that modifications to the phenyl groups significantly influenced the cytotoxic profile.
属性
IUPAC Name |
9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-29-14-7-4-6-13(12-14)21-25-22-24-17-10-5-11-18(28)19(17)20(27(22)26-21)15-8-2-3-9-16(15)23/h2-4,6-9,12,20H,5,10-11H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSALJBTUQAJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。